7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine - 95469-38-8

7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Catalog Number: EVT-339417
CAS Number: 95469-38-8
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine

  • Compound Description: This compound was synthesized via an intramolecular condensation reaction and is characterized by a chlorine atom at the 6-position, a 4-methoxyphenyl group at the 1-position, and a dimethoxy substitution at the 7,8-positions of the tetrahydro-1H-3-benzazepine core. []
  • Relevance: This compound shares the core structure of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, with additional substitutions at the 1 and 6 positions, and the nitrogen atom is positioned differently in the azepine ring. []

(+)-N-Trichloroacetyl-7,8-dimethoxy-1-vinyl-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Compound Description: This benzazepine derivative incorporates a trichloroacetyl group at the nitrogen atom and a vinyl group at the 1-position of the core structure. It was subjected to low-temperature crystal structure analysis to determine its absolute configuration. []
  • Relevance: This compound shares the core structure of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine with additional N-acetylation and a 1-vinyl substituent. []

2,3,4,5-Tetrahydro-7,8-dimethoxy-1H-3-benzazepine

  • Compound Description: This compound serves as a key starting material for the synthesis of various 7- and 7,8-substituted 2,3,4,5-tetrahydro-1H-3-benzazepines. It can be nitrated to yield the corresponding 7-nitro derivative, which can be further modified. []
  • Relevance: This compound shares the core structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine but lacks the substitution on the nitrogen atom of the azepine ring. []

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a)

  • Compound Description: This tetrahydroisoquinoline derivative, synthesized via Pummerer-type cyclization, features a 3-phenyl group and dimethoxy substitutions at the 6,7-positions of the isoquinoline scaffold. [, ]
  • Relevance: This compound, while structurally distinct from 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, is synthesized via a similar Pummerer reaction strategy, highlighting a potential common synthetic approach for structurally related benzazepines and isoquinolines. [, ]

7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)

  • Compound Description: Similar to 14a, this benzazepine derivative is synthesized via Pummerer cyclization. It features a 2-phenyl group and dimethoxy substitutions at the 7,8-positions of the benzazepine core. [, ]
  • Relevance: This compound shares the core structure of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, with an additional phenyl group at the 2-position. [, ]

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1,4-methano-1H-3-benzazepine

  • Compound Description: This bridged benzazepine derivative, synthesized as a conformationally restricted dopamine analogue, features a 1,4-methano bridge and dihydroxy substitutions at the 7,8-positions. []
  • Relevance: Though structurally distinct from 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, this compound highlights the exploration of structurally related benzazepines as potential dopamine analogues. []

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1,4-ethano-1H-3-benzazepine (4)

  • Compound Description: Similar to the previous compound, this benzazepine derivative is also a bridged structure, but with a 1,4-ethano bridge. It is also synthesized as a conformationally restricted dopamine analogue and features dihydroxy substitutions at the 7,8-positions. []
  • Relevance: This compound further emphasizes the investigation of structurally related benzazepines, specifically those with bridged structures, as potential dopamine analogues. While structurally distinct from 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, it shares the core benzazepine structure with different substitutions and a bridge. []

7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Derivatives Containing Dipeptides

  • Compound Description: This series of compounds combines a 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine moiety with various dipeptides. These compounds were designed to target both γ-secretase inhibition and neuromediator uptake, aiming to address Alzheimer’s disease. []
  • Relevance: This series of compounds features the exact core structure of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine with an additional phenyl group at the 1-position and dipeptide substitutions at the nitrogen atom. []

1-(2-Bromo-4,5-dimethoxyphenethyl)-2,3,4,5-tetrahydro-7,8-dimethoxy-2-methyl-1H-2-benzazepine (7a)

  • Compound Description: This complex benzazepine derivative features a 2-bromo-4,5-dimethoxyphenethyl group at the 1-position, a methyl group at the 2-position, and dimethoxy substitutions at the 7,8-positions of the benzazepine core. It was used to synthesize dibenzo[b,f]azecines via a reaction with dimsylsodium. []
  • Relevance: While structurally complex, this compound shares the core 7,8-dimethoxy-tetrahydro-benzazepine structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, highlighting the diverse substitution patterns possible on this scaffold. []

1-(2-Bromo-4,5-dimethoxyphenethyl)-2,3,4,5-tetrahydro-8-hydroxy-7-methoxy-2-methyl-1H-2-benzazepine (7b)

  • Compound Description: Similar to 7a, this compound is another complex benzazepine derivative used in the synthesis of dibenzo[b,f]azecines. It features a 2-bromo-4,5-dimethoxyphenethyl group at the 1-position, a methyl group at the 2-position, a methoxy group at the 7-position, and a hydroxy group at the 8-position. []
  • Relevance: This compound, though structurally distinct from 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, shares a similar structural motif with a modified substitution pattern, emphasizing the structural diversity within this class of compounds. []

1-(2-Bromo-4,5-dimethoxyphenethyl)-2,3,4,5-tetrahydro-7-hydroxy-8-methoxy-2-methyl-1H-2-benzazepine (7e)

  • Compound Description: This compound is an isomer of 7b, with the methoxy and hydroxy groups at the 7- and 8-positions interchanged. It was also employed in the synthesis of dibenzo[b,f]azecines. []
  • Relevance: As an isomer of 7b, this compound further highlights the subtle structural variations possible within the benzazepine scaffold while maintaining a similar core structure to 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. []

UL-FS 49 (1,3,4,5-Tetrahydro-7,8-dimethoxy-3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylimino] propyl]-2H-3-benzazepin-2-one hydrochloride)

  • Compound Description: UL-FS 49 is a bradycardic agent that acts by decreasing heart rate without affecting contractility during beta-adrenoceptor stimulation. It is a complex molecule featuring a 7,8-dimethoxy-tetrahydro-3-benzazepin-2-one core with extensive substitutions at the 1 and 3 positions. []
  • Relevance: This compound shares the core 7,8-dimethoxy-tetrahydro-benzazepine structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, with modifications including a carbonyl group at position 2, and extensive side chains at positions 1 and 3. []

1-[(Ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins

  • Compound Description: This class of compounds, designed as antianaphylactic agents, features a 7,8-dimethoxy-tetrahydro-2-benzoxepin core with an (ethoxyamino)methyl substituent at the 1-position. []
  • Relevance: While structurally distinct from 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, this class of compounds is structurally related due to the presence of the dimethoxy-tetrahydro-benzoxepin core, with the oxygen atom replacing the nitrogen in the azepine ring, highlighting a related heterocyclic scaffold. []

7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3-benzazepine Enantiomers

  • Compound Description: This entry refers to the individual enantiomers of 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3-benzazepine, synthesized and separated to study their stereochemical influence on biological activity. []
  • Relevance: This entry directly relates to a phenyl-substituted analogue of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, emphasizing the importance of stereochemistry in the biological activity of this class of compounds. []

(R)-2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

  • Compound Description: Identified as the active enantiomer of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, this compound is a potent dopamine receptor agonist. []
  • Relevance: This compound is the des-methyl analogue of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine and highlights the importance of the absolute configuration at the 1-position for dopaminergic activity. []

1-[(3,4,5-Trimethoxyphenyl)methyl]-2,3,4,5-tetrahydro-1H-2-benzazepine Analogues

  • Compound Description: This refers to a series of compounds, including 7,8-dihydroxy (2) and 7,8-methylenedioxy (3) analogues of the parent compound 1-[(3,4,5-trimethoxyphenyl)methyl]-2,3,4,5-tetrahydro-1H-2-benzazepine. These compounds were investigated for their beta-adrenoceptor agonist and platelet antiaggregatory properties. []
  • Relevance: While not containing the exact 7,8-dimethoxy substitution pattern, these compounds share the core tetrahydro-benzazepine structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine and explore different substituents on the benzene ring and the nitrogen atom. []

3-(3-Chloropropyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one

  • Compound Description: This benzazepine derivative features a 3-chloropropyl group at the 3-position and a carbonyl group at the 2-position of the 7,8-dimethoxy-tetrahydro-benzazepine core. Its crystal structure, determined at low temperature, reveals a distorted boat-sofa conformation of the seven-membered ring. []
  • Relevance: This compound shares the 7,8-dimethoxy-tetrahydro-benzazepine core with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, with additional substitutions at the 2 and 3 positions. []

7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines Reacting with Phenyloxiranes

  • Compound Description: This refers to a series of reactions where 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were reacted with various phenyloxiranes to produce regioisomeric carbinols. The resulting carbinols exhibited potent re-uptake inhibition of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). []
  • Relevance: This series of reactions utilizes 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine as a core structure and explores its reactivity and potential to generate new derivatives with biological activity, particularly as monoamine re-uptake inhibitors. []

6-Halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols

  • Compound Description: This series of compounds, including the notable example fenoldopam, features a halogen atom at the 6-position, a phenyl group at the 1-position, and dihydroxy substitutions at the 7,8-positions of the tetrahydro-1H-3-benzazepine core. These compounds are potent D-1 dopamine agonists and exhibit renal vasodilator activity. []
  • Relevance: This series of compounds highlights the exploration of structurally related benzazepines as dopaminergic agents. While structurally similar to 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, they have different substitutions at the 6, 7, and 8 positions and the nitrogen atom. []

3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) (Ivabradine Impurity-9, IVA-9)

  • Compound Description: IVA-9 is an impurity found in the synthesis of ivabradine, a drug used to treat heart failure. It features two 7,8-dimethoxy-tetrahydro-2H-benzo[d]azepin-2-one units linked by a propane-1,3-diyl bridge. []
  • Relevance: This compound, while a dimer, is structurally related to 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine due to the presence of the 7,8-dimethoxy-tetrahydro-benzo[d]azepin-2-one core. The differences lie in the dimerization and the presence of a carbonyl group at the 2-position in each monomeric unit. []

3-Allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (APB)

  • Compound Description: APB is a high-affinity D1 dopamine receptor agonist, featuring an allyl group at the 3-position and dihydroxy substitutions at the 7,8-positions of the 1-phenyl-tetrahydro-1H-3-benzazepine core. []
  • Relevance: This compound is closely related to 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, differing only in the 3-allyl and 7,8-dihydroxy substitutions. []

3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB)

  • Compound Description: 6-Br-APB, a high-affinity D1 dopamine receptor agonist, closely resembles APB but incorporates an additional bromine atom at the 6-position of the benzazepine core. [, ]
  • Relevance: This compound further expands the structural diversity within the series, highlighting the impact of a bromine atom at the 6-position on the D1 receptor affinity while maintaining the core structure of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. [, ]

7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

  • Compound Description: This compound, synthesized via lead tetraacetate oxidation of an isoquinoline enamide, features a carbonyl group at the 2-position of the 7,8-dimethoxy-tetrahydro-benzazepine core. []
  • Relevance: This compound shares the core structure of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, with an additional carbonyl group at the 2-position and a different nitrogen position in the azepine ring. []

3-Allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol

  • Compound Description: This benzazepine derivative, possessing both D-1 and D-2 agonist activity, features an allyl group at the 3-position, a chlorine atom at the 6-position, a 4-hydroxyphenyl group at the 1-position, and dihydroxy substitutions at the 7,8-positions of the tetrahydro-1H-3-benzazepine core. [, ]
  • Relevance: This compound shares a similar structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, with modifications including substitutions at the 1, 3, and 6 positions, and hydroxyl groups replacing the methoxy groups at the 7 and 8 positions. [, ]

Aromatic-Substituted Derivatives of 2,3,4,5-Tetrahydro-7,8-methylenedioxy-1H-3-benzazepine

  • Compound Description: This series of compounds is derived from 2,3,4,5-tetrahydro-7,8-methylenedioxy-1H-3-benzazepine and features various aromatic substituents introduced via chloromethylation. []
  • Relevance: Although structurally distinct from 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, this series of compounds highlights the potential for modifying related benzazepine scaffolds through chloromethylation and subsequent transformations. []

6-Fluoro Analog of 3-Allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol

  • Compound Description: This compound is a structural analogue of 3-allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, where the chlorine atom at the 6-position is replaced with a fluorine atom. This modification leads to a compound with a balanced profile of dopamine D1 and D2 receptor agonist activities. []
  • Relevance: This compound demonstrates the impact of subtle structural changes on the pharmacological profile of benzazepines related to 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, specifically highlighting the influence of halogen substitution at the 6-position on dopamine receptor activity. []

3-(4-Phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diol (±)-2 (WMS-1410)

  • Compound Description: WMS-1410, developed as a negative allosteric modulator of GluN2B-NMDA receptors, features a 4-phenylbutyl group at the 3-position and dihydroxy substitutions at the 1,7-positions of the tetrahydro-1H-3-benzazepine core. []
  • Relevance: This compound, while possessing a different substitution pattern and lacking methoxy groups, shares the core tetrahydro-1H-3-benzazepine structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. []

1,2,3,4-Tetrahydro-7,8-dimethoxy-5-pyrrolidino/piperidino/morpholino-1-p-tosyl-1-benzazepines (2-4)

  • Compound Description: This series of compounds is prepared from tetrahydrodimethoxy-p-tosyl benzazepine and various secondary amines. They feature a p-tosyl group at the 1-position and either a pyrrolidino, piperidino, or morpholino group at the 5-position of the 7,8-dimethoxy-tetrahydro-benzazepine core. These compounds exhibit anti-inflammatory activity. []
  • Relevance: These compounds share the core 7,8-dimethoxy-tetrahydro-benzazepine structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine but have additional substitutions at the 1 and 5 positions. []

8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine (LY134046)

  • Compound Description: LY134046 is a potent phenylethanolamine N-methyltransferase (PNMT) inhibitor, featuring chlorine atoms at the 8 and 9 positions of the tetrahydro-1H-2-benzazepine core. [, ]
  • Relevance: This compound shares the core tetrahydro-benzazepine structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine but differs in the positioning of the chlorine atoms and the absence of methoxy groups. [, ]

3-Methyl-8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine (26)

  • Compound Description: This compound is a 3-methyl analogue of LY134046, also synthesized as a PNMT inhibitor. It shares the 8,9-dichloro substitution pattern with LY134046 but has an additional methyl group at the 3-position. [, ]
  • Relevance: This compound further highlights the exploration of structural modifications around the tetrahydro-benzazepine core, similar to 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, to develop potent PNMT inhibitors. [, ]

(+/-)-3-Allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines

  • Compound Description: This series of compounds represents a set of 3-allyl-substituted 7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, designed and synthesized as selective high-affinity D1 dopamine receptor antagonists. []
  • Relevance: Although structurally distinct from 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, this series showcases how subtle changes in the substitution pattern of related benzazepines can lead to significant shifts in their D1 receptor binding profiles, highlighting the structure-activity relationship within this chemical class. []

3-{[1-Ethoxycarbonyl-3-phenyl-(1S)-phenyl-(1S)-propyl]amino}-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetic acid hydrochloride (CGS 14824A)

  • Compound Description: CGS 14824A is a complex benzazepine derivative incorporating a 1-ethoxycarbonyl-3-phenyl-(1S)-phenyl-(1S)-propyl amino group at the 3-position and a carboxyl-methyl group at the 1-position, along with a carbonyl group at the 2-position of the tetrahydro-1H-benzazepine core. This compound was synthesized with a 14C label in the azepine ring for research purposes. []
  • Relevance: Despite significant structural differences from 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, CGS 14824A highlights the diversity of functionalities and substitutions possible on the benzazepine scaffold, leading to compounds with potentially distinct biological activities. []

4-Hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its 7-Fluoro and 7-Chloro Analogues

  • Compound Description: This entry refers to a set of three isomorphous but not strictly isostructural benzazepine derivatives: 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its 7-fluoro and 7-chloro analogues. []
  • Relevance: While lacking the 7,8-dimethoxy substitution pattern, these compounds share the core tetrahydro-benzazepine structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, highlighting variations in substitution patterns and their effects on crystal packing and intermolecular interactions. []

N-Aryl-1,2,3,4-Tetrahydroisoquinoline and 2,3,4,5-Tetrahydro-1H-2-benzazepine Derivatives for Ring-Opening Reactions

  • Compound Description: This refers to a study where several N-aryl-1,2,3,4-tetrahydroisoquinoline and 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives were subjected to ring-opening reactions with N-bromosuccinimide (NBS). []
  • Relevance: While not explicitly specifying the substituents on the 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives, this study highlights the reactivity of the benzazepine core, similar to 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, under specific reaction conditions and its potential for generating acyclic compounds. []

2,3,4,5-Tetrahydro-1H-benzazepine Derivatives via Phenolic Cyclization

  • Compound Description: This entry describes the synthesis of various 2,3,4,5-tetrahydro-1H-benzazepine derivatives using phenolic cyclization as a key step. []
  • Relevance: This work emphasizes the synthetic versatility of the benzazepine scaffold, similar to 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, and explores phenolic cyclization as a route to access diversely substituted derivatives. []

6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine (SK&F 86466)

  • Compound Description: SK&F 86466 is a benzazepine derivative featuring a chlorine atom at the 6-position and a methyl group at the 3-position. This compound was investigated for its pharmacokinetics, metabolism, and disposition in rats and dogs. []
  • Relevance: While lacking the 7,8-dimethoxy substitution pattern, this compound shares the core tetrahydro-benzazepine structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, demonstrating the diversity of pharmacological properties associated with different substitutions on this scaffold. []

2,3,4,5-Tetrahydro-1H-1-benzazepine-5-carboxylic Esters

  • Compound Description: This series of compounds features an ester group at the 5-position of the tetrahydro-1H-1-benzazepine core. They are synthesized via a diastereoselective tandem reduction-reductive amination reaction. []
  • Relevance: Though structurally distinct from 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, these compounds share the core tetrahydro-benzazepine structure, highlighting different substitution patterns and their impact on the stereochemical outcome of the synthesis. []

3-Amino-2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine Derivatives

  • Compound Description: This series of compounds features an amino group at the 3-position and two carbonyl groups at the 2 and 5 positions of the tetrahydro-1H-1-benzazepine core. They are investigated for their conformational properties and potential as dipeptide mimics. []
  • Relevance: While structurally distinct from 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine due to the presence of carbonyl groups and different substitution patterns, these compounds highlight the exploration of related benzazepine scaffolds for their conformational preferences and potential applications in medicinal chemistry. []

(2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine and (2RS,4RS)-7-Chloro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine

  • Compound Description: These two compounds are isomorphous but not strictly isostructural benzazepine derivatives, featuring a 2-(2-phenylethyl) group at the 2-position and an epoxy bridge between positions 1 and 4 of the 7-fluoro or 7-chloro-tetrahydro-1H-1-benzazepine core. []
  • Relevance: While lacking the 7,8-dimethoxy substitution pattern, these compounds share the core tetrahydro-benzazepine structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, highlighting the effects of halogen substitution, additional side chains, and an epoxy bridge on the crystal structure and intermolecular interactions. []

trans-3-(2-(4-((3-(3-(5-Methyl-1,2,4-oxadiazolyl))-phenyl)carboxamido)cyclohexyl)ethyl)-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SB-414796)

  • Compound Description: SB-414796 is a potent and selective dopamine D3 receptor antagonist. It features a complex substituent at the 3-position, including a cyclohexyl ring and an oxadiazole ring, and a methylsulfonyl group at the 7-position of the tetrahydro-1H-3-benzazepine core. []
  • Relevance: Despite the complex structure, this compound shares the core tetrahydro-1H-3-benzazepine structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, demonstrating the potential for creating highly potent and selective compounds by introducing diverse substituents onto the benzazepine scaffold. []

2,3,4,5-Tetrahydro-1H-2-benzazepine and Related Nitrogen Heterocycles for Friedel-Crafts Acylation

  • Compound Description: This entry refers to a study that investigated the regioselective Friedel-Crafts acylation of various nitrogen heterocycles, including 2,3,4,5-tetrahydro-1H-2-benzazepine. The study found that NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine undergoes acylation predominantly at the C-8 position. []
  • Relevance: This work highlights the reactivity and regioselectivity of the benzazepine scaffold, similar to 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, in electrophilic aromatic substitution reactions, particularly Friedel-Crafts acylation. []

(+/-)-7-Chloro-8-hydroxy-1-(4'-[125I]iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine ([125I]FISCH)

  • Compound Description: [125I]FISCH is a radiolabeled benzazepine derivative designed as a potential imaging agent for evaluating central nervous system (CNS) D-1 dopamine receptors. It features a chlorine atom at the 7-position, a hydroxy group at the 8-position, a 4'-[125I]iodophenyl group at the 1-position, and a methyl group at the 3-position of the tetrahydro-1H-3-benzazepine core. []
  • Relevance: While not containing the 7,8-dimethoxy motif, this compound shares the core tetrahydro-benzazepine structure with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. The presence of a radiolabel and the specific substitutions make this compound valuable for studying D-1 dopamine receptors in the CNS. []

Properties

CAS Number

95469-38-8

Product Name

7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

IUPAC Name

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-14-11-6-9-4-3-5-13-8-10(9)7-12(11)15-2/h6-7,13H,3-5,8H2,1-2H3

InChI Key

QHNGDKGTMYVCMX-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CNCCCC2=C1)OC

Synonyms

2,3,4,5-Tetrahydro-7,8-dimethoxy-1H-2-benzazepine;

Canonical SMILES

COC1=C(C=C2CNCCCC2=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.